2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Lipophilicity Drug-likeness Physicochemical properties

2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride building block (C₇H₆ClN₃O₂S; MW 231.66 g/mol; XLogP3‑AA = 0.7). The compound serves as a critical intermediate for introducing the 2‑methylpyrazolo[1,5‑a]pyrimidine‑3‑sulfonamide motif into drug candidates, most notably into serotonin 5‑HT₆ receptor antagonists (Kᵢ values reaching 190–280 pM) and phosphodiesterase 10A (PDE10A) inhibitors where the 2‑methyl substituent occupies a defined lipophilic pocket in the enzyme active site.

Molecular Formula C7H6ClN3O2S
Molecular Weight 231.66 g/mol
CAS No. 1306604-90-9
Cat. No. B1395343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
CAS1306604-90-9
Molecular FormulaC7H6ClN3O2S
Molecular Weight231.66 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC=NC2=C1S(=O)(=O)Cl
InChIInChI=1S/C7H6ClN3O2S/c1-5-6(14(8,12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3
InChIKeyKDSQRTBDWXIFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS 1306604-90-9): Sourcing the Key Sulfonyl Chloride Intermediate for 5-HT₆ Antagonist and PDE10A Inhibitor Programs


2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride building block (C₇H₆ClN₃O₂S; MW 231.66 g/mol; XLogP3‑AA = 0.7) [1]. The compound serves as a critical intermediate for introducing the 2‑methylpyrazolo[1,5‑a]pyrimidine‑3‑sulfonamide motif into drug candidates, most notably into serotonin 5‑HT₆ receptor antagonists (Kᵢ values reaching 190–280 pM) [2] and phosphodiesterase 10A (PDE10A) inhibitors where the 2‑methyl substituent occupies a defined lipophilic pocket in the enzyme active site [3]. The reactive sulfonyl chloride group enables single‑step conjugation with amine nucleophiles, making it a strategically important procurement item for medicinal chemistry groups working on CNS‑targeted therapeutic programs.

Why 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl Chloride Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The 2‑methyl group is not an inert placeholder. In the 3‑arylsulfonyl‑pyrazolo[1,5‑a]pyrimidine chemotype, the C2 substituent directly influences 5‑HT₆ receptor binding affinity across four orders of magnitude (Kᵢ 260 pM to 2.96 µM) [1]. Replacement with hydrogen (the unsubstituted analog, CAS 1642583‑15‑0) alters both lipophilicity (ΔXLogP3 = –0.4 log units) [2][3] and steric occupancy, which the SAR literature identifies as the only physicochemical parameter showing a statistically significant correlation with potency [1]. The 2‑isopropyl analog (CAS 2138512‑30‑6) introduces greater steric bulk that can reduce binding complementarity, while the 7‑trifluoromethyl variant (CAS 1016515‑74‑4) shifts electron density and metabolic stability profiles in divergent directions. For procurement, these differences mean that a sulfonamide library synthesized from the unsubstituted sulfonyl chloride will sample a different region of property space and will not recapitulate the potency and selectivity profile observed for the 2‑methyl series.

Quantitative Differentiation Evidence: 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl Chloride vs. Closest Analogs


Computed Lipophilicity (XLogP3): 2-Methyl Substituent Confers +0.4 log Unit Increase vs. Unsubstituted Parent

The 2‑methyl group raises the computed XLogP3‑AA from 0.3 for the unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑sulfonyl chloride (CAS 1642583‑15‑0) to 0.7 for the target compound [1][2]. This +0.4 log unit shift moves the compound from a borderline to a more favorable lipophilicity range for CNS drug candidates, where optimal cLogP values typically fall between 1 and 3. The difference is particularly consequential because the downstream sulfonamide series demonstrates no significant correlation between potency and cLogP, meaning the starting sulfonyl chloride's lipophilicity contributes to lead optimization scope without constraining receptor affinity [3].

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight Differential: +14.03 g/mol vs. Unsubstituted Analog Provides Detectable Mass Shift for LC-MS Tracking

The target compound (MW 231.66 g/mol) is 14.03 g/mol heavier than the unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑sulfonyl chloride (MW 217.63 g/mol) due to the methyl substituent replacing a hydrogen [1][2]. This ΔMW, while modest, is analytically meaningful: in parallel library synthesis where both sulfonyl chlorides might be used, the resulting sulfonamide products will differ by a consistent 14 Da, enabling unambiguous product identification via LC‑MS. The target compound is also 78.90 g/mol lighter than 6‑bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine‑3‑sulfonyl chloride (MW 310.56 g/mol) , which places it in a lower molecular weight tier more consistent with lead‑like property guidelines.

Molecular weight LC-MS Reaction monitoring

SAR Context: 2‑Methyl Substitution Supports Sub‑Nanomolar 5‑HT₆ Antagonist Potency in the Downstream Sulfonamide Series

In the 3‑arylsulfonyl‑pyrazolo[1,5‑a]pyrimidine series, the most potent 5‑HT₆ receptor antagonists consistently bear a 2‑methyl (or 2‑methylamino) substituent. The SAR analysis by Ivachtchenko et al. (2011) identified compounds with Kᵢ values as low as 190 pM for the 2‑methylamino series [1] and 260 pM for the 2‑methyl series [2]. Critically, the 2‑substituent size was the only physicochemical parameter showing a statistically significant correlation with antagonistic potency (Kᵢ range spanning four orders of magnitude: 260 pM–2.96 µM), while cLogP, polar surface area, and rotatable bond count showed no significant correlation [2]. This places the 2‑methyl sulfonyl chloride as the direct precursor to the substitution pattern that yields the highest affinity antagonists in this chemotype.

5-HT₆ receptor Structure-activity relationship CNS drug discovery

Structural Biology Evidence: The 2‑Methyl Substituent Occupies a Defined Lipophilic Pocket in PDE10A Crystallographic Complex

The X‑ray co‑crystal structure of PDE10A with 7‑(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidine (PDB 5XUJ, resolution 2.44 Å) shows that the 2‑methyl group occupies a specific lipophilic sub‑pocket within the enzyme active site [1]. This structural observation was obtained through fragment‑based drug discovery (FBDD), where the pyrazolopyridine fragment hit was identified and optimized. The 2‑methyl group contributes to the binding enthalpy by filling a complementary hydrophobic cavity; removing this methyl (i.e., using the unsubstituted analog) would create an energetically unfavorable void, while substituting with a larger group (e.g., isopropyl) would introduce steric clash with the pocket boundary.

PDE10A Fragment-based drug discovery X-ray crystallography

Patent‑Documented Utility: 3‑Sulfonyl‑pyrazolo[1,5‑a]pyrimidines Explicitly Covered as 5‑HT₆ Antagonist Composition of Matter

US Patent 8,552,005 (Avincuro Pharmaceuticals) claims 3‑(arylsulfonyl)pyrazolo[1,5‑a]pyrimidines of general formula 1, wherein R₁, R₂, and R₃ independently represent hydrogen, C₁–C₃ alkyl, or phenyl [1]. The 2‑methyl substitution (R₂ = CH₃) falls squarely within the claimed genus. The patent describes these compounds as serotonin 5‑HT₆ receptor antagonists useful for treatment and prophylaxis of CNS disorders including Alzheimer's disease, Huntington's disease, and schizophrenia, with multiple compounds having entered clinical development [1]. By contrast, the unsubstituted analog (CAS 1642583‑15‑0) and brominated variants are not highlighted in this therapeutic patent landscape. This IP context makes the 2‑methyl sulfonyl chloride the legally and commercially relevant intermediate for organizations pursuing 5‑HT₆ antagonist programs.

Intellectual property 5-HT₆ antagonists Pharmaceutical compositions

Commercial Availability and Purity Tiering: 98%+ Purity Available from Multiple ISO‑Certified Suppliers

The target compound is commercially available at ≥98% purity from multiple suppliers (e.g., MolCore NLT 98%, Leyan 98%, WanviBio ≥98%) [1], with American Elements offering ultra‑high purity grades up to 99.999% for specialized applications [2]. In contrast, the unsubstituted analog (CAS 1642583‑15‑0) is listed with fewer purity‑graded options and primarily through specialty channels. The 6‑bromo analog is typically supplied at 95% purity , making the target compound the higher‑purity choice for building block procurement where impurities can propagate through multi‑step syntheses. Storage conditions are well‑defined (4 °C, powder form) with hazard classification (H302, H314, H335) documented across suppliers [2].

Supply chain Purity specification Quality assurance

Optimal Application Scenarios for 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl Chloride (CAS 1306604-90-9)


Synthesis of Sub‑Nanomolar 5‑HT₆ Receptor Antagonist Libraries for CNS Drug Discovery

Medicinal chemistry teams pursuing serotonin 5‑HT₆ receptor antagonists should use this sulfonyl chloride as the primary building block for generating focused sulfonamide libraries. The 2‑methyl group is present in the most potent reported antagonists in this chemotype (Kᵢ = 260 pM, with >50,000‑fold selectivity over 55 off‑targets) [1]. Parallel amination with diverse aryl/alkyl amines directly yields screening compounds that sample the SAR‑validated substitution space, avoiding the potency penalty observed with bulkier 2‑substituents.

Structure‑Guided PDE10A Inhibitor Optimization Based on Fragment Co‑Crystal Data

For PDE10A inhibitor programs informed by fragment‑based drug discovery, the 2‑methyl sulfonyl chloride provides the correct substitution pattern to maintain shape complementarity with the lipophilic pocket identified in the PDB 5XUJ co‑crystal structure (2.44 Å resolution) [1]. Derivatization at the sulfonyl chloride with diverse amines enables rapid exploration of vectors extending into the solvent‑exposed region while preserving the critical methyl‑pocket interaction, accelerating structure‑activity relationship cycles.

Quality‑Controlled Parallel Library Synthesis for Property‑Driven Lead Optimization

The consistent 14 Da mass shift relative to the unsubstituted analog (ΔMW = +14.03 g/mol) [1] makes this compound ideal for parallel library synthesis where LC‑MS is used for reaction monitoring and product verification. When coupled with the ≥98% purity specification available from multiple suppliers , this enables high‑fidelity library production with reduced purification burden, suitable for medium‑throughput medicinal chemistry workflows where building block quality directly impacts downstream assay data reliability.

Freedom‑to‑Operate Synthesis of 5‑HT₆ Antagonist Clinical Candidates

Organizations developing clinical‑stage 5‑HT₆ receptor antagonists for Alzheimer's disease, schizophrenia, or Huntington's disease indications should procure this specific intermediate to operate within the composition‑of‑matter claims of US Patent 8,552,005 [1]. The patent explicitly covers 3‑sulfonyl‑pyrazolo[1,5‑a]pyrimidines with C₁–C₃ alkyl at the 2‑position, and the methyl variant represents the substitution pattern associated with the highest receptor affinity, making it the most strategically defensible choice for IP‑sensitive programs.

Quote Request

Request a Quote for 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.